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Introduction
Atropine, a tropane alkaloid, is a core medicine on the World Health Organization's "Essential

Drugs List" and has a rich history intertwined with medicine, toxicology, and cosmetics.[1] Its

discovery and elucidation as the active principle of the deadly nightshade plant, Atropa

belladonna, marked a pivotal moment in pharmacology and organic chemistry. This technical

guide provides an in-depth exploration of the discovery of atropine sulfate, its historical

context, early experimental investigation, and the elucidation of its mechanism of action.

Historical Context and Early Uses
The properties of plants from the Solanaceae family, such as deadly nightshade (Atropa

belladonna), mandrake (Mandragora officinarum), and jimsonweed (Datura stramonium), have

been known for millennia.[1] Ancient civilizations utilized preparations of these plants for their

medicinal and poisonous properties. The ancient Greeks and Romans were aware of deadly

nightshade's lethal potential.[2] Notably, extracts from henbane were used by Cleopatra to

dilate her pupils for cosmetic effect, a practice also seen during the Renaissance with the juice

of Atropa belladonna berries.[3][4] This historical use gave the plant its name, "belladonna,"

which translates to "beautiful woman" in Italian.[3] The genus name, Atropa, is derived from

Atropos, one of the three Fates in Greek mythology who was responsible for cutting the thread

of life, alluding to the plant's deadly nature.[3][5]
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The introduction of belladonna alkaloids into Western medicine occurred in the early 1800s

after British colonists in India observed the use of burning jimson weed to treat asthma.[3][4]

The Discovery and Isolation of Atropine
The modern pharmacological study of Atropa belladonna extracts began with the German

chemist Friedlieb Ferdinand Runge (1795–1867), who investigated the mydriatic (pupil-dilating)

effects of the plant.[3][4] However, the landmark achievement in understanding the active

component of belladonna came in 1831 when the German pharmacist Heinrich F. G. Mein

(1799–1864) successfully isolated the active substance in a pure crystalline form, which he

named atropine.[3][6][7] This was a significant step in the transition from using crude plant

extracts to purified, standardized medicinal compounds. Atropine was also independently

isolated in 1833 by Geiger and Hesse.[6]

Experimental Protocols: Isolation of Atropine from
Atropa belladonna (Reconstructed from 19th-Century
Methods)
While the precise, step-by-step protocol from Mein's 1831 publication is not readily available in

modern databases, the general methods for alkaloid extraction in the 19th century followed a

consistent pattern. The following is a likely reconstruction of the process that would have been

used for the isolation of atropine.

Objective: To isolate the crystalline alkaloid (atropine) from the dried plant material of Atropa

belladonna.

Materials:

Dried and powdered Atropa belladonna leaves or roots

Ethanol

Dilute sulfuric acid or hydrochloric acid

A base (e.g., calcium hydroxide, sodium carbonate, or ammonia solution)

An organic solvent (e.g., ether or chloroform)
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Water

Filtration apparatus

Evaporation apparatus (e.g., water bath)

Methodology:

Extraction: The powdered plant material was macerated or percolated with an acidic

aqueous or alcoholic solution. The acid would convert the naturally occurring alkaloid salts

into a more soluble form in the extraction solvent.

Concentration: The resulting extract was then concentrated by evaporation to a smaller

volume.

Basification: The concentrated extract was made alkaline by the addition of a base. This step

was crucial as it converted the alkaloid salt back into its free base form, which is generally

less soluble in water but more soluble in organic solvents.

Liquid-Liquid Extraction: The alkaline aqueous mixture was then repeatedly extracted with an

immiscible organic solvent like ether or chloroform. The atropine free base would partition

into the organic layer, leaving many water-soluble impurities behind in the aqueous layer.

Purification and Crystallization: The organic extracts were combined and evaporated to

dryness, leaving a crude alkaloidal residue. This residue was then purified, often by repeated

crystallization from a suitable solvent, to yield pure, white crystals of atropine.

The Chemical Synthesis of Atropine
The first total synthesis of atropine was accomplished by the German chemist Richard

Willstätter in 1901.[3][8] This was a monumental achievement in organic chemistry, confirming

the structure of atropine and paving the way for the synthesis of other complex natural

products. Willstätter's synthesis was a multi-step process that began with the seemingly related

cycloheptanone and had an overall yield of only 0.75%.[3]

A more efficient and now famous synthesis of the atropine precursor, tropinone, was developed

by Sir Robert Robinson in 1917.[3][9] Robinson's synthesis was remarkable for its simplicity
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and biomimetic approach, as it mimicked the presumed biosynthetic pathway of the molecule. It

was a one-pot reaction involving succinaldehyde, methylamine, and acetonedicarboxylic acid,

with an initial yield of 17%, which was later improved to over 90%.[9]

Experimental Protocols: Robinson's Synthesis of
Tropinone (1917)
Objective: To synthesize the bicyclic alkaloid tropinone.

Reactants:

Succinaldehyde

Methylamine

Calcium acetonedicarboxylate

Procedure (as described by Robinson):

A solution of succinaldehyde and methylamine was prepared.

Calcium acetonedicarboxylate in an aqueous solution was added to the mixture.

The reaction was allowed to proceed at room temperature for an extended period (e.g., fifty

hours).[6]

The solution was then filtered, acidified with hydrochloric acid, and concentrated under

vacuum.[6]

The residue was made alkaline with sodium hydroxide and steam distilled.[6]

The tropinone in the distillate was then extracted and purified.

This elegant synthesis, involving a double Mannich reaction, is still considered a classic

example in the field of total synthesis.[2]

Early Pharmacological Investigations
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Following the isolation of atropine, its physiological effects were systematically investigated.

Two key experiments in the latter half of the 19th century helped to elucidate its mechanism of

action:

Bezold and Bloebaum (1867): These researchers demonstrated that atropine blocked the

cardiac effects of vagal nerve stimulation.[3][4] This was a crucial finding that pointed to

atropine's interference with the parasympathetic nervous system's control of the heart.

Heidenhain (1872): Heidenhain found that atropine prevented salivary secretion that was

normally produced by stimulation of the chorda tympani, a nerve that innervates the salivary

glands.[10] This further solidified the understanding that atropine's effects were due to a

blockade of parasympathetic nerve signals.

Experimental Protocols: Early Pharmacological Studies
(Conceptual Reconstruction)
The precise methodologies of these 19th-century experiments are not detailed in readily

available modern sources. However, based on the physiological knowledge and techniques of

the time, the experimental workflows can be conceptually reconstructed.

Caption: Conceptual workflow of Bezold and Bloebaum's vagal stimulation experiment.

Caption: Conceptual workflow of Heidenhain's salivary secretion experiment.

Mechanism of Action: Muscarinic Receptor
Antagonism
Atropine functions as a competitive, reversible antagonist of muscarinic acetylcholine receptors

(mAChRs).[11] It blocks the action of the neurotransmitter acetylcholine at these receptors,

thereby inhibiting the effects of the parasympathetic nervous system.[11] There are five

subtypes of muscarinic receptors (M1-M5), and atropine is a non-selective antagonist, meaning

it blocks all of them.[3]

The physiological effects of atropine observed in the early experiments can be explained by its

action on specific muscarinic receptor subtypes:
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Cardiac Effects: The slowing of the heart rate by the vagus nerve is primarily mediated by

acetylcholine acting on M2 muscarinic receptors in the sinoatrial (SA) and atrioventricular

(AV) nodes.[12] Atropine blocks these receptors, leading to an increase in heart rate

(tachycardia).

Secretory Effects: The stimulation of salivary, bronchial, and sweat glands is mediated by

acetylcholine acting on M3 muscarinic receptors.[13] Atropine's blockade of these receptors

leads to dry mouth and reduced secretions.

Ocular Effects: The constriction of the pupil (miosis) and the contraction of the ciliary muscle

for accommodation (focusing) are controlled by acetylcholine acting on M3 receptors in the

iris sphincter and ciliary muscles, respectively. Atropine's antagonism of these receptors

causes pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia).[3]

Signaling Pathways
Atropine exerts its effects by blocking the G-protein coupled receptor (GPCR) signaling

cascades initiated by acetylcholine binding to muscarinic receptors.[14][15]
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Caption: Atropine blocks the M2 receptor, preventing acetylcholine-mediated inhibition of

adenylyl cyclase and activation of GIRK channels, thus increasing heart rate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b8050890?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8050890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

M3 Muscarinic
Receptor

Gq Protein

Activates

Phospholipase C

Activates

IP3

Generates

DAG

Generates

PIP2

Acetylcholine

Binds

Atropine

Blocks

Endoplasmic
Reticulum

Binds to receptor on

Protein Kinase C

Activates

Ca2+ Release

Induces

Saliva Secretion

Triggers Contributes to

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b8050890?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8050890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Atropine blocks the M3 receptor, preventing the Gq-PLC pathway, subsequent calcium

release, and ultimately, saliva secretion.

Quantitative Data from Historical and Modern
Studies
Obtaining structured quantitative data from 19th-century publications is challenging due to the

different standards of data presentation. However, the dose-dependent effects of atropine on

various physiological parameters have been documented. The following tables summarize

findings from both historical accounts and more recent studies that provide a quantitative

perspective on atropine's effects.

Subject/Model Atropine Dose
Observed Effect on
Heart Rate

Reference Context

Humans Low doses (<0.5 mg)
Paradoxical slowing of

heart rate

Central nervous

system action

Humans 0.5 to 1.0 mg IV

Increase in heart rate

(treatment for

bradycardia)

Standard clinical

use[4]

Anesthetized Patients 3 mg IV

Mean increase in

heart rate (variable by

anesthetic)

Study on

arrhythmogenicity[8]

Healthy Men 0.025 to 0.04 mg/kg
Maximum inhibition of

vagal control
Dose-finding study

Chinese vs. White

Subjects

Increasing doses from

0.003 mg/kg

Greater increase in

heart rate in Chinese

subjects

Pharmacogenomic

study
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Subject/Model
Atropine
Concentration

Observed Effect on
Pupil Size

Reference Context

Young Adults 0.01% eye drops

Significant dilation

(e.g., 3.3 mm to 4.9

mm)

Myopia control study

Young Adults 0.005% eye drops
Smaller, but significant

dilation
Myopia control study

Young Adults 0.001% eye drops No significant effect Myopia control study

Various 1% eye drops

Clinically significant

mydriasis within 40

minutes

Clinical trial data

Conclusion
The discovery of atropine sulfate represents a classic example of the evolution of medicine

from herbal remedies to purified, chemically defined drugs. From its historical use for cosmetic

and nefarious purposes to its isolation by Heinrich Mein and synthesis by Richard Willstätter,

the story of atropine is central to the development of pharmacology and organic chemistry. The

early pharmacological experiments of Bezold, Bloebaum, and Heidenhain laid the groundwork

for our understanding of the autonomic nervous system and the concept of receptor

antagonism. Today, atropine remains an essential medicine, its utility rooted in the foundational

scientific discoveries of the 19th and early 20th centuries. This guide has provided a technical

overview of this history, from the early experimental protocols to the detailed signaling

pathways that atropine so effectively blocks.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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